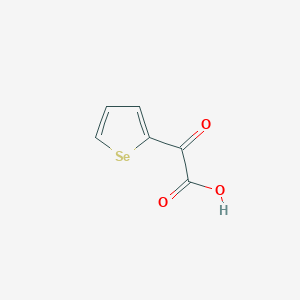
2-Oxo-2-(selenophen-2-yl)aceticacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxo-2-(selenophen-2-yl)aceticacid is an organic compound that features a selenophene ring attached to an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-2-(selenophen-2-yl)aceticacid typically involves the reaction of selenophene with acetic acid derivatives under specific conditions. One common method includes the use of tributyl-(selenophen-2-yl)stannane and acetic acid in the presence of a palladium catalyst, such as Pd(PPh3)4, in toluene. The reaction mixture is deoxygenated with nitrogen and refluxed for 24 hours .
Industrial Production Methods: While detailed industrial production methods for this compound are not widely documented, the process would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Oxo-2-(selenophen-2-yl)aceticacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxide derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The selenophene ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products:
Oxidation: Selenoxide derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted selenophenes depending on the reagents used.
Applications De Recherche Scientifique
2-Oxo-2-(selenophen-2-yl)aceticacid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Mécanisme D'action
The mechanism of action of 2-Oxo-2-(selenophen-2-yl)aceticacid involves its interaction with various molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. Its selenophene ring can participate in π-π interactions and hydrogen bonding, influencing its reactivity and binding to biological targets .
Comparaison Avec Des Composés Similaires
2-Oxo-2-(thiophen-2-yl)aceticacid: Similar structure but contains a thiophene ring instead of a selenophene ring.
2-Oxo-2-(furan-2-yl)aceticacid: Contains a furan ring, offering different electronic properties.
2-Oxo-2-(pyridin-2-yl)aceticacid: Features a pyridine ring, which can engage in different types of interactions compared to selenophene.
Uniqueness: 2-Oxo-2-(selenophen-2-yl)aceticacid is unique due to the presence of selenium in its structure. Selenium imparts distinct electronic and steric properties, making the compound more reactive in certain chemical reactions and potentially more effective in biological applications .
Propriétés
Formule moléculaire |
C6H4O3Se |
|---|---|
Poids moléculaire |
203.06 g/mol |
Nom IUPAC |
2-oxo-2-selenophen-2-ylacetic acid |
InChI |
InChI=1S/C6H4O3Se/c7-5(6(8)9)4-2-1-3-10-4/h1-3H,(H,8,9) |
Clé InChI |
XCDCTDKIUDROAM-UHFFFAOYSA-N |
SMILES canonique |
C1=C[Se]C(=C1)C(=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


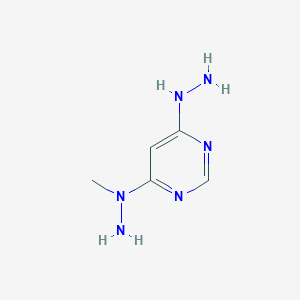
![2-Amino-6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione](/img/structure/B13109110.png)


![(4-nitrophenyl)methyl (4R,5R,6R)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B13109138.png)
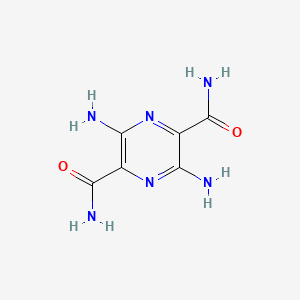
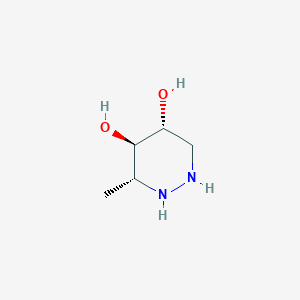

![4-chloro-2-methylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13109169.png)


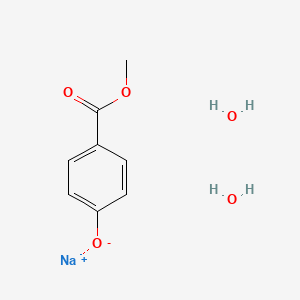

![2,4(1H,3H)-Pyrimidinedione,1-[5-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-beta-D-arabinofuranosyl]-5-methyl-](/img/structure/B13109206.png)
